An In-depth Technical Guide to the Theoretical Properties of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride
An In-depth Technical Guide to the Theoretical Properties of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride
Foreword: Decoding the Blueprint of a Chiral Amine
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration of the theoretical properties of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride. In the landscape of medicinal chemistry, understanding the foundational physicochemical and stereochemical attributes of a molecule is paramount. These theoretical properties are not mere data points; they are the blueprint that dictates a compound's potential pharmacokinetic profile, its formulation feasibility, and its ultimate therapeutic efficacy. This document is structured to provide not just the 'what,' but the 'why'—delivering insights into how the unique structural features of this chiral amine, particularly its difluorinated phenyl ring and the stereochemistry of its propanamine sidechain, are predicted to influence its behavior. By leveraging established computational models and a deep understanding of chemical principles, we can construct a robust theoretical profile that informs and accelerates the drug development pipeline.
Molecular Structure and Stereochemistry: The Foundation of Function
The identity and therapeutic potential of a chiral molecule are intrinsically linked to its three-dimensional architecture. (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a primary amine salt with a single stereocenter, which dictates its interaction with chiral biological targets.
Key Structural Features:
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Chiral Center: The amine group is attached to a stereogenic carbon, designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.
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Difluorinated Phenyl Ring: The presence of two fluorine atoms on the phenyl ring at positions 2 and 4 significantly modulates the electronic properties of the molecule. Fluorine is a highly electronegative atom that can alter metabolic stability, receptor binding affinity, and lipophilicity.[1][2]
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Propanamine Sidechain: The ethyl group attached to the chiral carbon contributes to the overall size and lipophilicity of the molecule.
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Hydrochloride Salt: The compound is presented as a hydrochloride salt, which is a common strategy in pharmaceutical development to enhance aqueous solubility and stability of basic amines.[3]
Caption: 2D representation of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride.
In Silico Physicochemical Properties
The following table summarizes the key theoretical physicochemical properties of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE, the free base of the hydrochloride salt. These values were computationally predicted using widely accepted algorithms and provide a foundational understanding of the molecule's behavior. The properties of the free base are crucial as they govern its behavior at physiological pH.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C9H11F2N | Defines the elemental composition. |
| Molecular Weight | 171.19 g/mol | Influences diffusion and transport across membranes. |
| pKa (strongest basic) | 9.5 ± 0.2 | Governs the ionization state at different pH values, impacting solubility and receptor interaction. |
| logP | 2.3 | Indicates lipophilicity, affecting membrane permeability and distribution.[4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Correlates with hydrogen bonding potential and permeability across the blood-brain barrier. |
| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom can accept a hydrogen bond. |
| Rotatable Bonds | 3 | Relates to conformational flexibility, which can influence receptor binding. |
Ionization and Lipophilicity: A Duality of Behavior
The interplay between the predicted pKa and logP is critical. With a basic pKa of approximately 9.5, the amine group will be predominantly protonated and positively charged at physiological pH (around 7.4). This ionization significantly increases its aqueous solubility, a desirable trait for oral and parenteral drug administration.
However, a degree of lipophilicity is essential for the molecule to traverse cell membranes and reach its target. The logP of the neutral form is 2.3, suggesting moderate lipophilicity. The distribution coefficient (logD) provides a more accurate representation of lipophilicity at a specific pH. At pH 7.4, the logD will be lower than the logP due to the high degree of ionization, yet a small fraction of the neutral, more lipophilic form will exist in equilibrium, enabling membrane passage.
Theoretical Spectroscopic Profile
While experimental spectra are the gold standard for structural elucidation, a theoretical analysis based on the molecular structure allows for the prediction of key spectral features.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be complex due to the chirality and the fluorine-proton couplings.
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Aromatic Region (approx. 6.8-7.5 ppm): The three protons on the difluorinated phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings.
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Methine Proton (-CH(NH2)-): This proton, attached to the chiral carbon, will likely appear as a multiplet due to coupling with the adjacent methylene protons and potentially the amine protons.
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Methylene Protons (-CH2-): These two protons are diastereotopic due to the adjacent chiral center and will likely appear as two separate multiplets.
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Methyl Protons (-CH3): This group will appear as a triplet, coupled to the adjacent methylene protons.
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Amine Protons (-NH3+): In the hydrochloride salt, the amine protons are expected to be a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.
Mass Spectrometry (MS)
In a typical electrospray ionization mass spectrum (ESI-MS) in positive ion mode, the primary observed species would be the protonated molecule of the free base.
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[M+H]⁺: The expected exact mass of the free base is 171.09 g/mol . Therefore, the most abundant ion observed would be at m/z 172.09.
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Fragmentation Pattern: Fragmentation would likely involve the loss of the ethyl group or cleavage of the bond between the chiral carbon and the phenyl ring.
Computational Workflow for Property Prediction
The generation of the theoretical properties outlined in this guide follows a structured computational workflow. This process allows for the rapid, cost-effective in silico screening of potential drug candidates before committing to resource-intensive laboratory synthesis.
Caption: A generalized workflow for the in silico prediction of theoretical properties.
This workflow begins with the 2D or 3D representation of the molecule. This input is then processed by various algorithms to calculate a suite of properties. These algorithms are often based on large datasets of experimentally determined values and employ quantitative structure-property relationship (QSPR) models.[5] The output is a comprehensive theoretical profile that requires expert interpretation to be translated into actionable insights for a drug development program.
Implications for Drug Development
The theoretical properties of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride suggest a molecule with several favorable characteristics for a potential drug candidate:
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Favorable Oral Bioavailability: The combination of good aqueous solubility (as the hydrochloride salt) and moderate lipophilicity of the free base form suggests the potential for good oral absorption.
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Metabolic Stability: The presence of fluorine atoms can block sites of metabolism by cytochrome P450 enzymes, potentially leading to a longer half-life and improved pharmacokinetic profile.
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CNS Penetration Potential: With a TPSA of 26.02 Ų, which is well below the typical cutoff of 60-90 Ų for blood-brain barrier penetration, this molecule has the potential to be CNS-active. This is a critical consideration for neurological or psychiatric drug targets.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the theoretical properties of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride based on established computational methodologies. The in silico analysis reveals a chiral amine with a promising balance of physicochemical properties that are desirable in drug development. The strategic incorporation of fluorine and its formulation as a hydrochloride salt are key structural features that are predicted to confer favorable solubility, metabolic stability, and membrane permeability. While these theoretical predictions provide a strong foundation for further investigation, they must be validated through empirical laboratory studies. This guide serves as a critical starting point, enabling researchers to make informed decisions and to design efficient and targeted experiments to fully elucidate the therapeutic potential of this compound.
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